![molecular formula C20H18N4OS B2842962 2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 483292-14-4](/img/structure/B2842962.png)
2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(3-methylphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4,5-dihydro-[1,2,4]triazolo[4,3-f]pteridine derivatives were designed and synthesized based on the structure of PLK1 inhibitor BI-2536 . Another study reported the synthesis of 1,2,4-triazole benzoic acid hybrids as potential anticancer molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(3-methylphenyl)acetamide” are not explicitly mentioned in the available resources .
Scientific Research Applications
Synthesis and Characterization
The chemical compound 2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(3-methylphenyl)acetamide, related to a class of compounds involving triazoloquinoline derivatives, has been studied for various applications primarily in the synthesis of novel compounds with potential pharmacological activities. For instance, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs through DCC coupling method and azide coupling method in good to moderate yields showcases the versatility of triazoloquinoline derivatives in creating compounds with varied potential applications (Fathalla, 2015).
Pharmacological Applications
The scientific interest extends into the pharmacological domain, where derivatives of triazolo[4,3-a]quinoline have been synthesized and evaluated for their positive inotropic activity, showcasing favorable activity compared to standard drugs. This indicates potential for the development of new therapeutic agents for cardiovascular diseases (Zhang et al., 2008). Additionally, the synthesis and investigation of novel 1-substituted-4-(2-methylphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as a new class of H1-antihistaminic agents further exemplify the compound's utility in creating new pharmacological agents with significant activity and reduced side effects (Alagarsamy et al., 2008).
Antimicrobial Activity
Research also extends to the synthesis and antimicrobial evaluation of novel derivatives, indicating the potential use of these compounds in combating microbial resistance. The creation of 3-aryl-5H,13aH-quinolino(3,2-f)(1,2,4)triazolo(4,3-b)(1,2-diaza-4-sulpho)azepines and their significant antimicrobial activity against a panel of pathogenic strains highlight the application of triazoloquinoline derivatives in addressing the need for new antimicrobial agents (Panwar & Singh, 2011).
Mechanism of Action
Target of Action
Similar compounds in the [1,2,4]triazolo[4,3-a]quinoline family have been found to intercalate dna , suggesting that DNA could be a potential target for this compound.
Mode of Action
It’s suggested that similar compounds in the [1,2,4]triazolo[4,3-a]quinoline family intercalate dna . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA helix, which can disrupt the DNA’s normal functioning and lead to cell death.
Biochemical Pathways
Dna intercalation can disrupt many cellular processes, including dna replication and transcription, leading to cell death
Result of Action
Dna intercalation can lead to cell death , suggesting that this compound may have potential anticancer properties
properties
IUPAC Name |
N-(3-methylphenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-13-6-5-7-15(10-13)21-19(25)12-26-20-23-22-18-11-14(2)16-8-3-4-9-17(16)24(18)20/h3-11H,12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKLDAHZVIWOKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(3-methylphenyl)acetamide |
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